N-(2,4-dimethoxy-3-methylbenzyl)pentan-3-amine N-(2,4-dimethoxy-3-methylbenzyl)pentan-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14653705
InChI: InChI=1S/C15H25NO2/c1-6-13(7-2)16-10-12-8-9-14(17-4)11(3)15(12)18-5/h8-9,13,16H,6-7,10H2,1-5H3
SMILES:
Molecular Formula: C15H25NO2
Molecular Weight: 251.36 g/mol

N-(2,4-dimethoxy-3-methylbenzyl)pentan-3-amine

CAS No.:

Cat. No.: VC14653705

Molecular Formula: C15H25NO2

Molecular Weight: 251.36 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-dimethoxy-3-methylbenzyl)pentan-3-amine -

Specification

Molecular Formula C15H25NO2
Molecular Weight 251.36 g/mol
IUPAC Name N-[(2,4-dimethoxy-3-methylphenyl)methyl]pentan-3-amine
Standard InChI InChI=1S/C15H25NO2/c1-6-13(7-2)16-10-12-8-9-14(17-4)11(3)15(12)18-5/h8-9,13,16H,6-7,10H2,1-5H3
Standard InChI Key JBKOBZHFYGCPLW-UHFFFAOYSA-N
Canonical SMILES CCC(CC)NCC1=C(C(=C(C=C1)OC)C)OC

Introduction

Structural and Molecular Characteristics

The molecular formula of N-(2,4-dimethoxy-3-methylbenzyl)pentan-3-amine is C₁₅H₂₅NO₂, with a molecular weight of 251.36 g/mol. Its IUPAC name is N-[(2,4-dimethoxy-3-methylphenyl)methyl]pentan-3-amine, and its structure features:

  • A pentan-3-amine chain (five-carbon amine with a central nitrogen).

  • A 2,4-dimethoxy-3-methylbenzyl aromatic group, where methoxy (-OCH₃) and methyl (-CH₃) substituents occupy the 2, 3, and 4 positions on the benzene ring.

Key spectroscopic identifiers include:

  • Canonical SMILES: CCC(CC)NCC1=C(C(=C(C=C1)OC)C)OC.

  • InChIKey: JBKOBZHFYGCPLW-UHFFFAOYSA-N.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight251.36 g/mol
Boiling PointNot reported
Density0.951 g/mL (estimated)
Refractive Index1.5410 (lit.)
SolubilityInsoluble in water

Synthesis Pathways

The synthesis of N-(2,4-dimethoxy-3-methylbenzyl)pentan-3-amine typically involves multi-step reactions, though explicit protocols are scarce in open literature. General approaches include:

Alkylation and Reductive Amination

  • Benzyl Halide Preparation:

    • 2,4-Dimethoxy-3-methylbenzyl chloride/bromide is synthesized via chlorination/bromination of 2,4-dimethoxy-3-methyltoluene .

  • Amine Coupling:

    • The benzyl halide reacts with pentan-3-amine under basic conditions (e.g., K₂CO₃) to form the secondary amine.

Hydroaminomethylation

  • Transition metal catalysts (e.g., Rh or Ru) facilitate the addition of amine groups to alkenes, though this method is less commonly reported for aromatic amines.

Purification

  • Techniques include vacuum distillation and recrystallization from ethanol or methanol .

Chemical Reactivity

The compound’s reactivity is influenced by:

  • Electron-Donating Methoxy Groups: Enhance nucleophilicity at the benzyl position, favoring electrophilic substitution reactions.

  • Steric Hindrance: The 3-methyl group on the aromatic ring may limit access to reactive sites.

Key Reactions:

  • N-Alkylation: Reacts with alkyl halides to form quaternary ammonium salts.

  • Oxidation: Susceptible to oxidation at the amine center, forming nitroxides or imines under strong oxidizing conditions.

CompoundStructureKey DifferencesBiological Activity
2C-B4-Bromo-2,5-dimethoxyphenethylamineBromine substitutionHallucinogenic
2C-T-72,5-Dimethoxy-4-propylthio-phenethylaminePropylthio groupPotent hallucinogen
4-Methylmethcathinoneβ-Keto analogKetone functional groupStimulant

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Signals at δ 2.56–3.27 ppm (amine protons), δ 3.70–3.85 ppm (methoxy groups), and δ 6.60–7.20 ppm (aromatic protons) .

  • ¹³C NMR: Peaks at δ 55–60 ppm (methoxy carbons) and δ 120–140 ppm (aromatic carbons) .

Mass Spectrometry (MS)

  • EI-MS: Molecular ion peak at m/z 251, with fragmentation patterns indicating loss of methoxy groups (-31 Da) and alkyl chains .

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